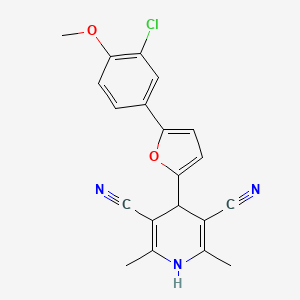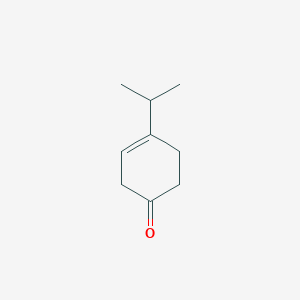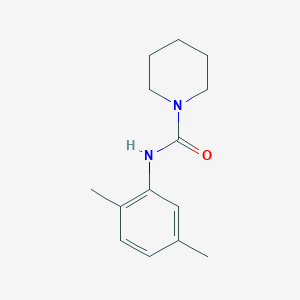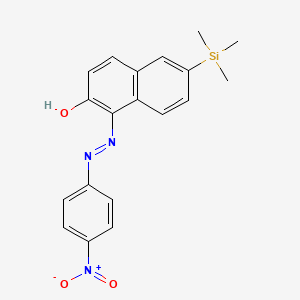![molecular formula C17H14ClN3O7 B11945752 Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate CAS No. 6677-32-3](/img/structure/B11945752.png)
Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE: is a chemical compound with the molecular formula C17H14ClN3O7 and a molecular weight of 407.77 g/mol . This compound is known for its unique structure, which includes a chlorinated nitrophenyl group and a ureido linkage, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE typically involves the reaction of 5-aminoisophthalic acid dimethyl ester with 4-chloro-2-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or chloroform at a temperature range of 50-70°C . The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as in the presence of a .
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted derivatives: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ureido linkage may also play a role in binding to specific proteins or enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- DIMETHYL 5-(3-(4-FLUORO-3-NITROPHENYL)UREIDO)ISOPHTHALATE
- DIMETHYL 5-(3-(2-METHYL-5-NITROPHENYL)UREIDO)ISOPHTHALATE
- DIMETHYL 5-(4-CHLORO-3-NITROBENZOYL)AMINO)ISOPHTHALATE
Comparison:
- Structural Differences: The presence of different substituents (e.g., fluorine, methyl) on the phenyl ring can significantly alter the chemical and biological properties of these compounds.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their suitability for different applications.
- Uniqueness: DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE is unique due to its specific combination of a chlorinated nitrophenyl group and a ureido linkage, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6677-32-3 |
|---|---|
Molekularformel |
C17H14ClN3O7 |
Molekulargewicht |
407.8 g/mol |
IUPAC-Name |
dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H14ClN3O7/c1-27-15(22)9-5-10(16(23)28-2)7-12(6-9)19-17(24)20-13-4-3-11(18)8-14(13)21(25)26/h3-8H,1-2H3,(H2,19,20,24) |
InChI-Schlüssel |
IPASKAXDRNCUFE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)




![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)
![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)



![Benzamide, N-[3-(dipropylamino)phenyl]-](/img/structure/B11945715.png)

![4-{[(2-Fluoroanilino)carbonyl]amino}benzoic acid](/img/structure/B11945731.png)
